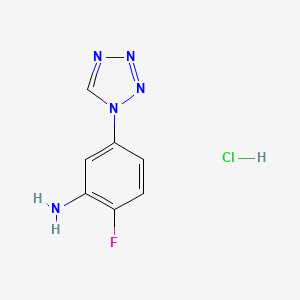

![molecular formula C10H10BrClN2S B1448259 Bromhydrate de 3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine CAS No. 1820587-63-0](/img/structure/B1448259.png)

Bromhydrate de 3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine

Vue d'ensemble

Description

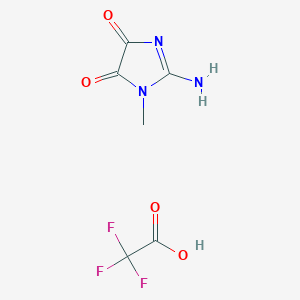

The compound “3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide” is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles have a wide range of applications in the fields of medicinal chemistry and agriculture .

Molecular Structure Analysis

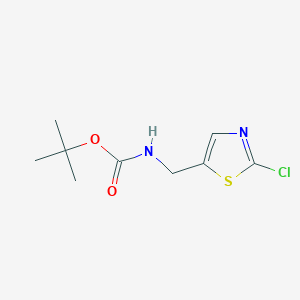

The molecular structure of this compound would likely include a benzothiazole core, with an allyl group at the 3-position and a chlorine atom at the 6-position. The imine group would be attached to the 2-position of the benzothiazole ring.Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions, including nucleophilic substitution and addition reactions . The presence of the allyl group might make the compound susceptible to reactions involving the allylic position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Benzothiazoles are generally stable compounds due to their aromaticity . The presence of the chlorine atom might increase the compound’s reactivity .Applications De Recherche Scientifique

Applications anti-inflammatoires et analgésiques

Le composé a été évalué pour son potentiel en tant qu'agent anti-inflammatoire et analgésique. La recherche suggère que les dérivés du benzothiazole, qui comprennent le bromhydrate de 3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine, présentent une activité significative dans la réduction de l'inflammation et de la douleur. Ceci est particulièrement pertinent dans le développement de médicaments anti-inflammatoires non stéroïdiens (AINS) qui visent à minimiser les effets secondaires gastro-intestinaux tout en maintenant l'efficacité thérapeutique .

Activité ulcérogène

En plus de ses propriétés anti-inflammatoires, le composé a été étudié pour son action ulcérogène, ou son potentiel à provoquer des ulcères. Les résultats indiquent que l'action ulcérogène et irritative sur la muqueuse gastro-intestinale est faible par rapport aux médicaments standards, ce qui en fait un candidat prometteur pour le développement d'AINS plus sûrs .

Activités de peroxydation lipidique

Les dérivés du composé ont été évalués pharmacologiquement pour leur capacité à inhiber la peroxydation lipidique. Il s'agit d'un processus où les radicaux libres "volent" des électrons aux lipides des membranes cellulaires, ce qui entraîne des dommages cellulaires. Inhiber ce processus est crucial pour prévenir les maladies associées au stress oxydatif .

Activité antimicrobienne

Les dérivés du composé ont montré des résultats prometteurs dans l'inhibition de la croissance de diverses souches bactériennes et fongiques. Ceci inclut une activité contre les bactéries Gram-positives et Gram-négatives, ainsi que contre plusieurs champignons, suggérant son utilisation potentielle en tant qu'agent antimicrobien à large spectre .

Synthèse de molécules hybrides

Le composé a été utilisé dans la synthèse de molécules hybrides qui combinent différents pharmacophores dans une seule structure. Cette approche peut conduire à des composés ayant une activité antimicrobienne accrue, ce qui est essentiel pour contrôler les maladies infectieuses causées par une variété d'agents pathogènes .

Propriétés optiques pour la luminescence

La recherche sur les propriétés optiques des dérivés du composé a révélé des applications potentielles dans la luminescence. Ces découvertes ouvrent des possibilités pour son utilisation dans le développement de nouveaux matériaux pour les dispositifs optiques ou les capteurs .

Mécanisme D'action

Target of Action

Similar compounds, such as n-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole, have been shown to interact with cyclo-oxygenase (cox) enzymes . These enzymes, specifically COX-1 and COX-2, play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

Based on the action of similar compounds, it can be inferred that it may inhibit the activity of cox enzymes, thereby reducing the production of prostaglandins . This could result in anti-inflammatory and analgesic effects .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, which leads to the production of prostaglandins and leukotrienes . By inhibiting COX enzymes, the compound may disrupt this pathway, reducing the production of these inflammatory mediators .

Result of Action

Similar compounds have shown significant anti-inflammatory and analgesic activities . They have also demonstrated low ulcerogenic and irritative action on the gastrointestinal mucosa .

Orientations Futures

Analyse Biochimique

Biochemical Properties

3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These interactions are significant as they influence the biosynthesis of prostaglandins, which are involved in inflammation and pain mediation. The compound’s ability to inhibit COX-2 while sparing COX-1 makes it a potential candidate for anti-inflammatory applications .

Cellular Effects

The effects of 3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, 3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, inhibiting their activity and thus reducing the production of prostaglandins . This inhibition is achieved through the formation of a stable complex with the enzyme, preventing the conversion of arachidonic acid to prostaglandins . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of 3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its anti-inflammatory effects over extended periods, although its potency may decrease with time .

Dosage Effects in Animal Models

The effects of 3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory and analgesic effects without noticeable adverse effects . At higher doses, it can cause toxicity, including gastrointestinal irritation and liver damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are excreted from the body . The metabolic flux and levels of metabolites can be influenced by the presence of other drugs and dietary factors .

Transport and Distribution

The transport and distribution of 3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide within cells and tissues are mediated by specific transporters and binding proteins . The compound is absorbed into cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of 3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the nucleus, where it influences gene expression by interacting with transcription factors and other regulatory proteins . The localization of the compound is directed by specific targeting signals and post-translational modifications that guide it to specific cellular compartments .

Propriétés

IUPAC Name |

6-chloro-3-prop-2-enyl-1,3-benzothiazol-2-imine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2S.BrH/c1-2-5-13-8-4-3-7(11)6-9(8)14-10(13)12;/h2-4,6,12H,1,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBYQCKNGKVMMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=C(C=C2)Cl)SC1=N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1820587-63-0 | |

| Record name | 2(3H)-Benzothiazolimine, 6-chloro-3-(2-propen-1-yl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820587-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

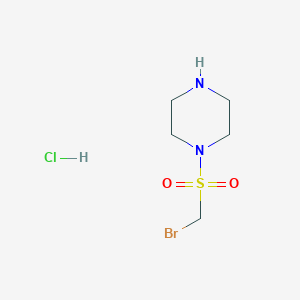

![1-(Boc-amino)-6-aza-spiro[3.4]octane](/img/structure/B1448179.png)

![3-Boc-8-cyano-3-azabicyclo[3.2.1]octane](/img/structure/B1448188.png)

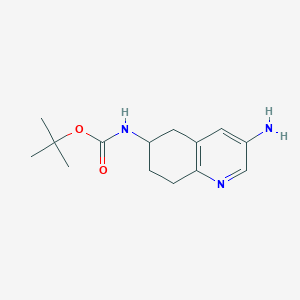

![(R)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride](/img/structure/B1448189.png)

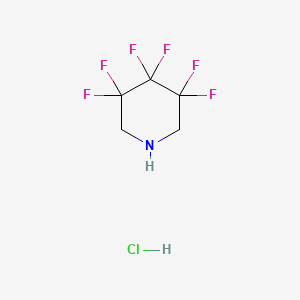

![5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1448190.png)

![3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride](/img/structure/B1448192.png)